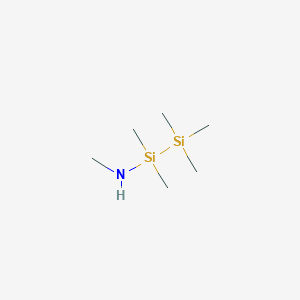

Hexamethyldisilan-1-amine

Description

Properties

CAS No. |

78635-80-0 |

|---|---|

Molecular Formula |

C6H19NSi2 |

Molecular Weight |

161.39 g/mol |

IUPAC Name |

N-[dimethyl(trimethylsilyl)silyl]methanamine |

InChI |

InChI=1S/C6H19NSi2/c1-7-9(5,6)8(2,3)4/h7H,1-6H3 |

InChI Key |

IFTAQQUIWHYPNV-UHFFFAOYSA-N |

Canonical SMILES |

CN[Si](C)(C)[Si](C)(C)C |

Origin of Product |

United States |

Q & A

Q. What are the recommended methods for synthesizing Hexamethyldisilan-1-amine in laboratory settings?

To synthesize this compound, researchers should consider silane-amine coupling reactions under inert atmospheres (e.g., nitrogen or argon). A typical approach involves reacting hexamethyldisilane with ammonia or a primary amine in the presence of a transition metal catalyst (e.g., palladium or nickel). Purification via fractional distillation or recrystallization is critical to isolate the product. Ensure rigorous exclusion of moisture to prevent hydrolysis of the silane group. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

this compound is moisture-sensitive and may release hazardous by-products (e.g., ammonia) upon hydrolysis. Key protocols include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to avoid inhalation of vapors.

- Store the compound in airtight containers under anhydrous conditions (e.g., desiccators with silica gel).

- Avoid contact with oxidizing agents or acids, which may trigger exothermic reactions .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Characterization should combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the silane-amine bond and methyl group environments.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-N stretching vibrations (~800–1000 cm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities.

Cross-reference data with computational predictions (e.g., density functional theory, DFT) for validation .

Advanced Research Questions

Q. How should researchers address contradictory reports on the thermal stability of this compound in different solvent systems?

Contradictory stability data often arise from solvent polarity or trace moisture content. To resolve this:

- Conduct systematic thermogravimetric analysis (TGA) across solvents (e.g., toluene, THF, DMF) under controlled humidity.

- Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Compare kinetic stability via Arrhenius plots under varying conditions. Document solvent drying methods (e.g., molecular sieves) to ensure reproducibility .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction pathways?

- Density Functional Theory (DFT) : Calculate reaction pathways for silane-amine bond cleavage or nucleophilic substitution.

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the molecule.

Validate predictions with experimental data (e.g., kinetic isotope effects, Hammett plots) .

Q. How to optimize reaction conditions for the amination step in this compound synthesis to minimize by-products?

Apply a Design of Experiments (DoE) framework:

- Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hours).

- Response Surface Methodology (RSM) : Identify optimal conditions for yield and selectivity.

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.

Post-reaction, employ column chromatography to separate by-products like disiloxanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.